PAIR2 vs. KIRA8: Higher Affinity and Potency in Inhibiting IRE1α Kinase Activity
PAIR2 demonstrates a Ki of 8.8 nM for IRE1α kinase inhibition, which is approximately 1.4-fold more potent than KIRA8 (Ki = 12 nM) [1]. This increased potency is observed in both in vitro kinase assays and in cellular assays of IRE1α phosphorylation [1]. The quantified difference of 3.2 nM may be significant in cellular contexts where IRE1α activation is limiting or when high fractional occupancy is required for biological effect.
| Evidence Dimension | IRE1α kinase inhibition potency |
|---|---|
| Target Compound Data | Ki = 8.8 nM (n=3 independent experiments ± SEM) |
| Comparator Or Baseline | KIRA8: Ki = 12 nM (n=2 independent experiments) |
| Quantified Difference | 3.2 nM (1.4-fold higher affinity) |
| Conditions | In vitro kinase assay using recombinant IRE1α* |
Why This Matters
Higher affinity ensures complete occupancy of IRE1α's ATP-binding site in cells at lower concentrations, reducing off-target effects and improving therapeutic window.
- [1] Feldman HC, et al. ATP-competitive partial antagonists of the IRE1α RNase segregate outputs of the UPR. Nat Chem Biol. 2021 Nov;17(11):1148-1156. Extended Data Fig. 8b. View Source
